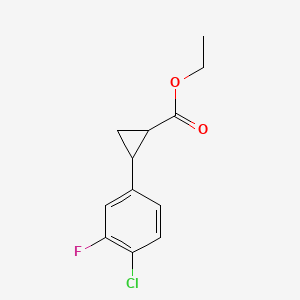
Ethyl 2-(4-chloro-3-fluorophenyl)cyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-chloro-3-fluorophenyl)cyclopropane-1-carboxylate is a chemical compound that belongs to the class of cyclopropane carboxylates This compound is characterized by the presence of a cyclopropane ring substituted with an ethyl ester group and a 4-chloro-3-fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-chloro-3-fluorophenyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of ethyl diazoacetate with 4-chloro-3-fluorostyrene in the presence of a transition metal catalyst such as rhodium or copper. The reaction is usually carried out under an inert atmosphere at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to consistent product quality and reduced production costs.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(4-chloro-3-fluorophenyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Ethyl 2-(4-chloro-3-fluorophenyl)cyclopropane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(4-chloro-3-fluorophenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the chloro and fluoro substituents can enhance its binding affinity and specificity, leading to potent biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylate: Similar structure with a bromo substituent instead of chloro.
Ethyl 2-(4-chloro-3-methylphenyl)cyclopropane-1-carboxylate: Similar structure with a methyl substituent instead of fluoro.
Uniqueness
Ethyl 2-(4-chloro-3-fluorophenyl)cyclopropane-1-carboxylate is unique due to the combination of chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This unique substitution pattern can lead to distinct properties and applications compared to other similar compounds.
Propiedades
Fórmula molecular |
C12H12ClFO2 |
|---|---|
Peso molecular |
242.67 g/mol |
Nombre IUPAC |
ethyl 2-(4-chloro-3-fluorophenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H12ClFO2/c1-2-16-12(15)9-6-8(9)7-3-4-10(13)11(14)5-7/h3-5,8-9H,2,6H2,1H3 |
Clave InChI |
JZJXNPDVTRTRNJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CC1C2=CC(=C(C=C2)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(4-Chlorophenyl)methyl]-4-ethyl-1,3-thiazol-2-amine](/img/structure/B13896747.png)
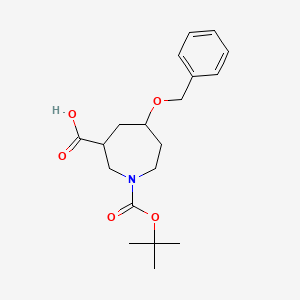

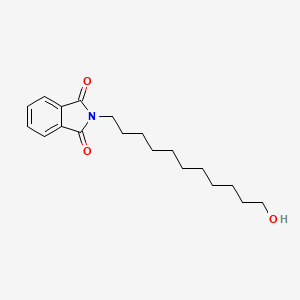

![9-Bromo-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B13896791.png)
![tert-butyl (2R)-2-[(dimethylamino)methyl]azetidine-1-carboxylate](/img/structure/B13896793.png)
![1-[1-(5-Bromothiophen-2-yl)ethyl]piperazine](/img/structure/B13896802.png)
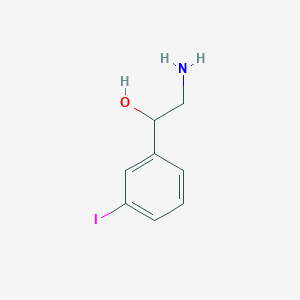
![Ethyl 7-amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13896821.png)
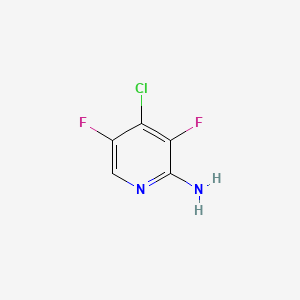
![Tert-butyl 4-[2-(2-ethoxy-2-oxoethoxy)phenyl]piperazine-1-carboxylate](/img/structure/B13896829.png)

